3-(Acetyloxy)bicyclo[1.1.1]pentane-1-carboxylic acid
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Overview
Description
3-(Acetyloxy)bicyclo[1.1.1]pentane-1-carboxylic acid is a unique organic compound characterized by its bicyclic structure. This compound is notable for its stability and reactivity, making it a valuable subject of study in various fields of chemistry and industry. Its molecular formula is C8H10O4, and it has a molecular weight of 170.16 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Acetyloxy)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves the acetylation of bicyclo[1.1.1]pentane-1-carboxylic acid. One common method starts with bicyclo[1.1.1]pentan-1-ol, which is then converted to its acetate form using acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under controlled temperatures to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems allows for precise control over reaction conditions, minimizing impurities and maximizing output.
Chemical Reactions Analysis
Types of Reactions: 3-(Acetyloxy)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alcohols or alkanes using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the acetoxy group with other functional groups using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.
Reduction: Bicyclo[1.1.1]pentane-1-methanol.
Substitution: 3-(Methoxy)bicyclo[1.1.1]pentane-1-carboxylic acid.
Scientific Research Applications
3-(Acetyloxy)bicyclo[1.1.1]pentane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of novel materials and polymers.
Biology: Studied for its potential as a biochemical probe due to its stable bicyclic structure.
Medicine: Investigated for its potential use in drug development, especially as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and advanced materials due to its unique reactivity and stability.
Mechanism of Action
The mechanism by which 3-(Acetyloxy)bicyclo[1.1.1]pentane-1-carboxylic acid exerts its effects involves its ability to participate in various chemical reactions due to its strained bicyclic structure. This strain makes the compound highly reactive, allowing it to interact with different molecular targets. The acetoxy group can be hydrolyzed to release acetic acid, which can then participate in further reactions.
Comparison with Similar Compounds
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: Similar in structure but with two carboxylic acid groups.
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid: Similar but with a methoxycarbonyl group instead of an acetoxy group.
Bicyclo[1.1.1]pentane-1-carboxylic acid: The parent compound without the acetoxy group.
Uniqueness: 3-(Acetyloxy)bicyclo[1.1.1]pentane-1-carboxylic acid is unique due to its acetoxy functional group, which imparts distinct reactivity and stability compared to its analogs. This makes it particularly useful in applications requiring specific chemical properties.
Properties
IUPAC Name |
3-acetyloxybicyclo[1.1.1]pentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c1-5(9)12-8-2-7(3-8,4-8)6(10)11/h2-4H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFEBEDJATCFMRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC12CC(C1)(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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